molecular formula C5H8F2O B1282542 3-(2,2-Difluoroethoxy)prop-1-ene CAS No. 111512-41-5

3-(2,2-Difluoroethoxy)prop-1-ene

Cat. No. B1282542
CAS RN: 111512-41-5
M. Wt: 122.11 g/mol
InChI Key: MBVZDLLNSHZDIC-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)prop-1-ene, or DFE, is an organic compound belonging to the family of fluoroalkenes. It has a wide range of applications in different fields, including pharmaceuticals, biochemistry, and synthetic chemistry. It has been used in the synthesis of various compounds and drugs, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

1. Electrolyte Additive in Lithium-Ion Batteries

A fluorinated electrolyte mixture containing prop-1-ene-1,3-sultone as an electrolyte additive demonstrated promising cycling and storage performance in Li-ion cells. This additive helps control gas evolution in fluorinated electrolyte cells, although high impedance issues at the negative electrode/electrolyte interface were observed (Xia et al., 2016).

2. Synthesis of 1,7-Dioxaspiro[4.4]nonanes

2-Chloromethyl-3-(2-methoxyethoxy)prop-1-ene serves as a versatile precursor for a variety of methylidenic diols. These diols undergo double intramolecular iodoetherification to yield 1,7-dioxaspiro[4.4]nonanes, which are present in a wide range of natural products (Alonso et al., 2005).

3. Preparation of Substituted Perhydrofuro[2,3-b]furans

The compound 3-chloro-2-(chloromethyl)prop-1-ene, when reacted with lithium powder and electrophiles, yields methylenic diols that lead to perhydrofurofurans upon further oxidation (Lorenzo et al., 2000).

4. Fluoro-Olefin Chemistry

The addition of perfluorohexyl iodide to allyl chloride, including 3-(perfluorohexyl)prop-1-ene, illustrates the influence of reaction conditions on the formation of polyfluoro-olefins (Napoli & Bertani, 2001).

5. Synthesis of Glycerin Carbonate-Based Intermediates

A synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) was performed, leading to the creation of polyhydroxyurethanes without isocyanate by step growth polyaddition (Benyahya et al., 2011).

6. Markovnikov Regiocontrol in Hydroboration of Alkene

The introduction of fluorine atoms in the hydroboration of alkene changes the proportions of hydroborational products and affects regioselectivity (Fan et al., 2010).

7. In Vitro Studies on Microfluidic Sensors

A microfluidic sensor with embedded obstacles using new antibacterial synthetic compounds showed accelerated chemo-repellent response and strong anti-bacterial properties (Roh et al., 2017).

Mechanism of Action

The mechanism of action of DFEP is not explicitly mentioned in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for DFEP if it’s not intended for biological or medical use .

Safety and Hazards

The safety and hazards associated with DFEP are not explicitly mentioned in the search results. It’s important to handle all chemicals with appropriate safety precautions, and more specific safety information for DFEP might be found in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of DFEP are not explicitly mentioned in the search results. The use and study of DFEP could potentially be influenced by various factors, including advances in organic chemistry, changes in industry demand, and environmental considerations .

properties

IUPAC Name

3-(2,2-difluoroethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-2-3-8-4-5(6)7/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVZDLLNSHZDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547565
Record name 3-(2,2-Difluoroethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111512-41-5
Record name 3-(2,2-Difluoroethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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